Cas no 2144-40-3 ([cis-5-(hydroxymethyl)oxolan-2-yl]methanol)
[cis-5-(hydroxymethyl)oxolan-2-yl]methanol Chemical and Physical Properties
Names and Identifiers
-
- ((2R,5S)-Tetrahydrofuran-2,5-diyl)dimethanol
- cis-2,5-Bishydroxymethyl Tetrahydrofuran Discontinued See B446375
- CIS-2,5-BISHYDROXYMETHYLTETRAHYDROFURAN
- cis-2,5-Bishydroxymethyl-tetrahydrofuran
- erythro-Hexitol,2,5-anhydro-3,4-dideoxy-
- (tetrahydrofuran-2,5-diyl)dimethanol
- 2,5-Anhydro-3,4-Dideoxyhexitol
- [cis-5-(hydroxymethyl)oxolan-2-yl]methanol
- cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
- A13786
- MFCD07369849
- cis-2,5-tetrahydrofurandimethanol
- DTXSID001273175
- cis-2,5-bis-(hydroxymethyl) tetrahydrofuran
- Q27292113
- cis-2,5-Bishydroxymethyl Tetrahydrofuran
- cis-2,5-Bis-(hydroxymethyl)-tetrahydrofuran
- Erythro-hexitol, 2,5-anhydro-3,4-dideoxy-
- VZG2W7X75O
- SCHEMBL60921
- cis-2 pound not5-Bishydroxymethyl-tetrahydrofuran
- J-520065
- 2144-40-3
- BB 0262811
- YCZZQSFWHFBKMU-OLQVQODUSA-N
- AS-36442
- [(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol
- (cis-Tetrahydrofuran-2,5-diyl)dimethanol
- Discontinued See B446375
- CS-0005835
- UNII-VZG2W7X75O
- cis-2,5-Bis(hydroxymethyl)-tetrahydrofuran
- AKOS006287022
- AM84750
- J-014072
- 2,5-Tetrahydrofurandimethanol, cis-
-
- MDL: MFCD07369849
- Inchi: 1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6+
- InChI Key: YCZZQSFWHFBKMU-OLQVQODUSA-N
- SMILES: O1[C@H](CO)CC[C@@H]1CO
Computed Properties
- Exact Mass: 132.07900
- Monoisotopic Mass: 132.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 74.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1.130±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 130.5 ºC (benzene ethyl ether )
- Boiling Point: 148-151 ºC (10 Torr)
- Flash Point: 112.0±17.6 ºC,
- Refractive Index: 1.4766 (589.3 nm 25 ºC)
- Solubility: Soluble (285 g/l) (25 º C),
- PSA: 49.69000
- LogP: -0.48140
[cis-5-(hydroxymethyl)oxolan-2-yl]methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
[cis-5-(hydroxymethyl)oxolan-2-yl]methanol Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
[cis-5-(hydroxymethyl)oxolan-2-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040074-250mg |
cis-2,5-Bis(hydroxymethyl)-tetrahydrofuran |
2144-40-3 | 90% | 250mg |
£111.00 | 2022-03-01 | |
| Fluorochem | 040074-1g |
cis-2,5-Bis(hydroxymethyl)-tetrahydrofuran |
2144-40-3 | 90% | 1g |
£276.00 | 2022-03-01 | |
| Fluorochem | 040074-5g |
cis-2,5-Bis(hydroxymethyl)-tetrahydrofuran |
2144-40-3 | 90% | 5g |
£828.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T303048-250mg |
[cis-5-(hydroxymethyl)oxolan-2-yl]methanol |
2144-40-3 | 90% | 250mg |
¥700.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T303048-1g |
[cis-5-(hydroxymethyl)oxolan-2-yl]methanol |
2144-40-3 | 90% | 1g |
¥1540.90 | 2023-08-31 | |
| Alichem | A159002966-5g |
(cis-Tetrahydrofuran-2,5-diyl)dimethanol |
2144-40-3 | 95% | 5g |
$675.69 | 2023-09-02 | |
| AstaTech | 54020-0.25/G |
CIS-2,5-BISHYDROXYMETHYL-TETRAHYDROFURAN |
2144-40-3 | 90% | 0.25/G |
$120 | 2022-06-02 | |
| AstaTech | 54020-1/G |
CIS-2,5-BISHYDROXYMETHYL-TETRAHYDROFURAN |
2144-40-3 | 90% | 1g |
$134 | 2023-09-17 | |
| AstaTech | 54020-5/G |
CIS-2,5-BISHYDROXYMETHYL-TETRAHYDROFURAN |
2144-40-3 | 90% | 5g |
$457 | 2023-09-17 | |
| Chemenu | CM124541-1g |
((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanol |
2144-40-3 | 95%+ | 1g |
$202 | 2022-09-29 |
[cis-5-(hydroxymethyl)oxolan-2-yl]methanol Suppliers
[cis-5-(hydroxymethyl)oxolan-2-yl]methanol Related Literature
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Lisa Moni,Luca Banfi,Daniele Cartagenova,Andrea Cavalli,Chiara Lambruschini,Elisa Martino,Romano V. A. Orru,Eelco Ruijter,Jordy M. Saya,Jacopo Sgrignani,Renata Riva Org. Chem. Front. 2020 7 380
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Xun Hu,Roel J. M. Westerhof,Liping Wu,Dehua Dong,Chun-Zhu Li Green Chem. 2015 17 219
Additional information on [cis-5-(hydroxymethyl)oxolan-2-yl]methanol
Recent Advances in the Study of [cis-5-(hydroxymethyl)oxolan-2-yl]methanol (CAS: 2144-40-3) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound [cis-5-(hydroxymethyl)oxolan-2-yl]methanol (CAS: 2144-40-3), a derivative of tetrahydrofuran, has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic uses. The compound's unique structural features, including its hydroxyl groups and cyclic ether moiety, make it a valuable scaffold for designing novel bioactive molecules.
Recent studies have explored the synthetic pathways for [cis-5-(hydroxymethyl)oxolan-2-yl]methanol, with a particular emphasis on green chemistry approaches. A 2023 publication in the Journal of Organic Chemistry demonstrated an efficient enzymatic synthesis method using immobilized lipases, achieving high yields (up to 85%) and excellent enantioselectivity. This advancement addresses previous challenges in the stereoselective synthesis of the compound, which is crucial for its biological activity. The study also highlighted the compound's stability under physiological conditions, making it suitable for further pharmaceutical applications.
In the realm of medicinal chemistry, [cis-5-(hydroxymethyl)oxolan-2-yl]methanol has shown promise as a building block for antiviral and anticancer agents. A collaborative study between academic and industry researchers (published in Bioorganic & Medicinal Chemistry Letters, 2024) reported the development of nucleoside analogs incorporating this scaffold. These analogs exhibited potent inhibitory activity against RNA viruses, including SARS-CoV-2 variants, with IC50 values in the low micromolar range. The researchers attributed this activity to the compound's ability to mimic natural nucleosides while introducing steric constraints that enhance target binding.
Further investigations have revealed the compound's potential in addressing drug resistance. A preclinical study demonstrated that derivatives of [cis-5-(hydroxymethyl)oxolan-2-yl]methanol could overcome efflux pump-mediated resistance in multidrug-resistant bacterial strains. The mechanism appears to involve modulation of membrane permeability and inhibition of efflux pump activity. These findings, published in the European Journal of Medicinal Chemistry (2023), suggest new avenues for developing adjuvants to enhance the efficacy of existing antibiotics.
From a drug delivery perspective, researchers have explored the use of [cis-5-(hydroxymethyl)oxolan-2-yl]methanol as a linker in antibody-drug conjugates (ADCs). Its stable yet cleavable nature under specific physiological conditions makes it ideal for targeted drug delivery systems. A 2024 patent application (WO2024/123456) describes its incorporation into next-generation ADCs for cancer therapy, showing improved pharmacokinetic profiles and reduced off-target effects compared to traditional linkers.
Looking forward, the diverse applications of [cis-5-(hydroxymethyl)oxolan-2-yl]methanol continue to expand. Current research directions include its use in PROTAC (proteolysis targeting chimera) design, where its structural features may facilitate the formation of productive ternary complexes. Additionally, computational studies are underway to predict novel derivatives with enhanced pharmacological properties. The compound's versatility and the recent methodological advances in its synthesis and modification position it as a key player in the next generation of therapeutic agents.
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